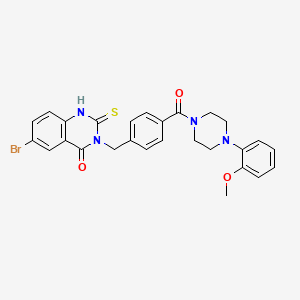![molecular formula C20H14N2O3S B11215236 3-[2-(3-Acetylanilino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B11215236.png)
3-[2-(3-Acetylanilino)-1,3-thiazol-4-yl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Acetylanilino)-1,3-thiazol-4-yl]chromen-2-one: is a complex organic compound that combines the structural features of thiazole and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3-Acetylanilino)-1,3-thiazol-4-yl]chromen-2-one typically involves the reaction of ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate with various arylthioureas in ethanol under mild reaction conditions . This method yields the desired compound with excellent efficiency. Another approach involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with potassium thiocyanate followed by the addition of arylamines .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-[2-(3-Acetylanilino)-1,3-thiazol-4-yl]chromen-2-one undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cyclization reactions. For instance, it reacts with azanucleophilic reagents to form new heterocyclic systems .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as hydroxylamine, o-phenylenediamine, and 2,4-dinitrophenylhydrazine are commonly used.
Electrophilic Substitution: Reagents like phosphorus pentasulfide and triethylamine in chloroform are employed.
Major Products: The major products formed from these reactions include various heterocyclic compounds such as benzodiazepines, isoxazoles, and pyrazoles .
Scientific Research Applications
Chemistry: This compound is used as a building block for synthesizing more complex molecules with potential biological activities. It serves as a precursor for various heterocyclic compounds that exhibit antimicrobial, antiviral, and antitumor properties .
Biology and Medicine: In medicinal chemistry, 3-[2-(3-Acetylanilino)-1,3-thiazol-4-yl]chromen-2-one is investigated for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent . It is also studied for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: The compound finds applications in the development of new materials with unique properties, such as enhanced stability and reactivity. It is also used in the synthesis of dyes and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 3-[2-(3-Acetylanilino)-1,3-thiazol-4-yl]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s structure allows it to participate in various biochemical reactions, leading to its diverse biological effects.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness: What sets 3-[2-(3-Acetylanilino)-1,3-thiazol-4-yl]chromen-2-one apart from these similar compounds is its unique combination of the thiazole and chromenone structures. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H14N2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[2-(3-acetylanilino)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C20H14N2O3S/c1-12(23)13-6-4-7-15(9-13)21-20-22-17(11-26-20)16-10-14-5-2-3-8-18(14)25-19(16)24/h2-11H,1H3,(H,21,22) |
InChI Key |
KUKVCIJGVUUCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215158.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215166.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11215181.png)
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B11215182.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215183.png)

![3-(2-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11215197.png)

![3-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11215219.png)
![N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11215221.png)
![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11215242.png)
![4-(2-Chloro-6-fluorophenyl)-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11215249.png)
![7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11215255.png)
